molecular formula C10H18N2O6S B1528117 N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate CAS No. 58262-44-5

N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate

Cat. No. B1528117
CAS RN: 58262-44-5
M. Wt: 294.33 g/mol
InChI Key: QCSWADNOQPXJNX-UHFFFAOYSA-N
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Description

“N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate” is a chemical compound used in the formulation of permanent hair dyes and colors . It imparts color to hair .


Synthesis Analysis

The synthesis of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, has been reported. They were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N,N-Bis(2-hydroxyethyl)ethylenediamine, has been reported. The linear formula is HOCH2CH2NHCH2CH2NHCH2CH2OH .


Chemical Reactions Analysis

The reaction kinetics of similar compounds, such as N,N-bis-(2-hydroxyethyl)oleamide, have been evaluated. The reaction follows a first-order reaction rate which is in accordance with the proposed reaction mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N,N-Bis(2-hydroxyethyl)-2-amino-ethanesulfonic acid, have been reported. For instance, the molecular weight is 148.20 .

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Copolymerization Catalysts : Skupov et al. (2007) explored palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, potentially including compounds similar to N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate in their study. These catalysts enabled the formation of high molecular weight polymers in high yields with varying comonomer incorporations (Skupov et al., 2007).

  • Sulfonated Block Copolymers for Fuel Cells : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which showed promise for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).

Environmental Science and Technology

  • Photocatalytic Degradation of Dyes : Zinatloo-Ajabshir, Mortazavi-Derazkola, and Salavati-Niasari (2017) reported on the synthesis of Nd2O3 nanostructures through a hydrothermal approach using Schiff base ligands as capping agents. These nanostructures exhibited superior photocatalytic activity for the degradation of eriochrome black T dye, highlighting the potential environmental applications of related compounds (Zinatloo-Ajabshir, Mortazavi-Derazkola, & Salavati-Niasari, 2017).

Analytical Chemistry

  • Detection and Analysis in Hair Dyes : Hui (2013) developed a high-performance liquid chromatography (HPLC) method for determining N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate and other compounds in hair dyes, demonstrating the analytical applications of such chemicals in consumer product safety and quality control (Hui, 2013).

Safety And Hazards

Safety data sheets suggest that similar compounds, such as N,N-Bis(2-hydroxyethyl)-2-amino-ethanesulfonic acid, should not be used in food, drug, pesticide or biocidal product use . Contact with skin and eyes should be avoided .

Future Directions

The future directions in the field of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, involve the development of more efficient and reliable methods to access these compounds in an enantiomerically pure format . This is due to their wide range of applications in surfactants, cosmetics, fungicides, lubricants, foam-control agents, water repellents, shampoos, detergents, corrosion inhibitors, and antiblocking agents, in plastics processing technologies .

properties

IUPAC Name

2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.H2O4S/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14;1-5(2,3)4/h1-3,8,13-14H,4-7,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSWADNOQPXJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCO)CCO)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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